C3a (70-77)

Descripción

BenchChem offers high-quality C3a (70-77) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about C3a (70-77) including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

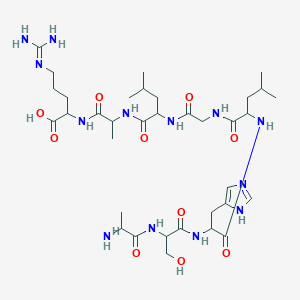

C35H61N13O10 |

|---|---|

Peso molecular |

823.9 g/mol |

Nombre IUPAC |

2-[2-[[2-[[2-[[2-[[2-[[2-(2-aminopropanoylamino)-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]propanoylamino]-5-(diaminomethylideneamino)pentanoic acid |

InChI |

InChI=1S/C35H61N13O10/c1-17(2)10-23(46-32(55)25(12-21-13-39-16-42-21)47-33(56)26(15-49)48-28(51)19(5)36)30(53)41-14-27(50)44-24(11-18(3)4)31(54)43-20(6)29(52)45-22(34(57)58)8-7-9-40-35(37)38/h13,16-20,22-26,49H,7-12,14-15,36H2,1-6H3,(H,39,42)(H,41,53)(H,43,54)(H,44,50)(H,45,52)(H,46,55)(H,47,56)(H,48,51)(H,57,58)(H4,37,38,40) |

Clave InChI |

LYTNSBOBASKUDN-UHFFFAOYSA-N |

SMILES canónico |

CC(C)CC(C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CC1=CN=CN1)NC(=O)C(CO)NC(=O)C(C)N |

Origen del producto |

United States |

Foundational & Exploratory

The Multifaceted Functions of the C3a (70-77) Peptide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The complement system, a cornerstone of innate immunity, plays a critical role in host defense and the inflammatory response. Upon activation, the central component C3 is cleaved into C3a and C3b. C3a, a 77-amino acid anaphylatoxin, exerts a wide range of biological effects through its interaction with the C3a receptor (C3aR), a G protein-coupled receptor (GPCR). The C-terminal octapeptide of C3a, designated as C3a (70-77) with the sequence Ala-Ser-His-Leu-Gly-Leu-Ala-Arg, has been identified as the active site of the parent molecule.[1][2] While possessing approximately 1-2% of the biological activity of the full-length C3a protein, this synthetic peptide has proven to be a valuable tool for elucidating the specific functions and signaling pathways mediated by C3aR activation.[1][3] This technical guide provides an in-depth overview of the functions of the C3a (70-77) peptide, including its signaling mechanisms, key biological activities, and the experimental methodologies used for its characterization.

Core Functions and Biological Activities

The C3a (70-77) peptide elicits a spectrum of physiological responses primarily associated with inflammation and cellular activation. These activities are initiated through its specific binding to the C3a receptor.[1] The primary functions include:

-

Smooth Muscle Contraction: C3a (70-77) induces the contraction of smooth muscle tissues, such as the guinea pig ileum and uterus.[1][4] This effect is largely mediated by the release of histamine (B1213489) from mast cells.[5]

-

Increased Vascular Permeability: The peptide enhances vascular permeability in the skin, leading to the leakage of plasma and the formation of edema.[1][6] This is a key event in the inflammatory response, allowing for the influx of immune cells and mediators to the site of injury or infection.

-

Mast Cell Degranulation and Histamine Release: C3a (70-77) is a potent secretagogue for mast cells, triggering their degranulation and the release of pre-formed inflammatory mediators, most notably histamine.[1][7]

-

Modulation of Lymphocyte Function: The peptide has been shown to modulate the function of human lymphocytes. Specifically, it inhibits the generation of leukocyte inhibitory factor (LIF) by mitogen- or antigen-stimulated mononuclear leukocytes in a concentration-dependent manner.[1][8][9]

Quantitative Data Summary

The biological activities of C3a (70-77) have been quantified in various experimental systems. The following tables summarize the key quantitative data available.

| Biological Activity | Species/Cell Type | Assay | Key Quantitative Data | Reference(s) |

| General Potency | - | - | 1-2% of the biological activity of native C3a. | [1] |

| Histamine Release | Human Basophils | In vitro histamine release assay | One-fifth as active as native C3a on a molar basis. | [10] |

| LIF Inhibition | Human Mononuclear Leukocytes | LIF generation assay | Significant inhibition at concentrations of 10-7 M or higher; >75% inhibition at 10-6 M. 50% inhibition of LIF generation at 10-8 M with PHA or Con A as stimulus. | [1][8][9] |

| Smooth Muscle Contraction | Guinea Pig Ileum | In vitro muscle strip contraction | A synthetic nonapeptide analog [C3a-(70-77)-Gly] was ~1% as active as the octapeptide. | [2] |

Signaling Pathways of C3a (70-77)

The binding of C3a (70-77) to the C3a receptor initiates a cascade of intracellular signaling events. While the specific signaling pathways for the octapeptide are not as extensively characterized as for the full-length C3a, the available evidence strongly suggests a shared mechanism involving G protein coupling and downstream effector activation. The primary signaling pathway is mediated by a pertussis toxin-sensitive G protein, Gαi.[11][12]

Activation of Gαi leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[13] Concurrently, C3aR activation triggers the activation of Phospholipase C-β (PLCβ), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[14] IP3 induces the release of calcium (Ca2+) from intracellular stores, leading to a rapid increase in cytosolic Ca2+ concentration.[11] DAG, in conjunction with elevated Ca2+, activates Protein Kinase C (PKC).[14]

Furthermore, C3aR signaling has been shown to activate the Phosphoinositide 3-kinase (PI3K)/AKT and Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK)1/2 pathways.[11][13] The activation of these pathways is crucial for mediating many of the downstream cellular responses to C3a (70-77), including cell proliferation, survival, and inflammatory gene expression.[15][16]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Frontiers | Innate Immunity and Resistance to Tolerogenesis in Allotransplantation [frontiersin.org]

- 5. files01.core.ac.uk [files01.core.ac.uk]

- 6. (Trp63,Trp64)-C3a (63-77) Peptide|C3a Agonist [benchchem.com]

- 7. Complement peptides C3a- and C5a-induced mediator release from dissociated human skin mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. rupress.org [rupress.org]

- 9. Modulation of human lymphocyte function by C3a and C3a(70-77) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Anaphylatoxin-induced histamine release with human leukocytes: studies of C3a leukocyte binding and histamine release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The Complement C3a and C3a Receptor Pathway in Kidney Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Mitochondrial C3a Receptor Activation in Oxidatively Stressed Epithelial Cells Reduces Mitochondrial Respiration and Metabolism [frontiersin.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. C3a Receptor Inhibition Protects Brain Endothelial Cells Against Oxygen-glucose Deprivation/Reperfusion [en-journal.org]

- 16. How ERK1/2 Activation Controls Cell Proliferation and Cell Death Is Subcellular Localization the Answer? - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: The Mechanism of Action of C3a (70-77)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The complement system, a cornerstone of innate immunity, orchestrates a complex cascade of proteolytic events to eliminate pathogens and damaged cells. A key mediator in this cascade is the anaphylatoxin C3a, a 77-amino acid peptide cleaved from complement component C3. The C-terminal octapeptide of C3a, corresponding to residues 70-77 (Ala-Ser-His-Leu-Gly-Leu-Ala-Arg), is a biologically active fragment that retains a subset of the functions of its parent molecule. While possessing only 1-2% of the full biological activity of C3a, C3a(70-77) serves as a valuable tool for dissecting the specific interactions and signaling events mediated by the C-terminus of C3a. This technical guide provides a comprehensive overview of the mechanism of action of C3a(70-77), detailing its interaction with the C3a receptor, the subsequent intracellular signaling cascades, and its physiological effects, supported by experimental data and protocols.

Core Mechanism: Interaction with the C3a Receptor (C3aR)

C3a(70-77) exerts its biological effects primarily through its interaction with the C3a receptor (C3aR), a class A G protein-coupled receptor (GPCR).[1] C3aR is expressed on a variety of immune cells, including mast cells, monocytes, and lymphocytes, as well as on endothelial and smooth muscle cells.[2][3] The binding of C3a(70-77) to C3aR is a critical initiating event that triggers a conformational change in the receptor, leading to the activation of intracellular signaling pathways.

While specific binding affinity data for the C3a(70-77) peptide is not extensively reported, studies on longer C-terminal fragments of C3a provide insights into the binding characteristics. For instance, a synthetic 15-residue peptide, C3a(63-77), exhibited a pEC50 of 5.9 in a binding assay.[4] It is established that peptides derived from the carboxyl-terminus of C3a act as full agonists at the C3aR, albeit with significantly lower binding affinity and potency compared to the full-length C3a protein.[3]

Intracellular Signaling Pathways

Upon agonist binding, C3aR couples to heterotrimeric G proteins, initiating a cascade of intracellular events. The primary signaling pathways activated by C3a(70-77) are mediated by the Gαi and Gα12/13 subunits.[1][5]

Gαi-Mediated Pathway:

-

Inhibition of Adenylyl Cyclase: Activation of Gαi leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[6] This modulation of cAMP can influence a variety of cellular processes, including gene transcription and cell activation.

-

PI3K/Akt Pathway Activation: Gαi can also activate the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, which plays a crucial role in cell survival, proliferation, and differentiation.[1][6]

Gα12/13-Mediated Pathway:

-

Phospholipase C (PLC) Activation: C3aR activation can lead to the stimulation of phospholipase C (PLC).[7] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Intracellular Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm.[5][7] This rapid increase in intracellular Ca2+ is a key signaling event that mediates many of the downstream effects of C3a(70-77), such as smooth muscle contraction and mast cell degranulation.

-

Protein Kinase C (PKC) Activation: DAG, in conjunction with elevated intracellular Ca2+, activates protein kinase C (PKC).[7] PKC, in turn, can phosphorylate a variety of downstream targets, including components of the MAPK/ERK pathway.

MAPK/ERK Pathway Activation: Both Gαi and Gα12/13 signaling can converge on the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway.[1][6] Activation of the ERK1/2 cascade is a common downstream event following C3aR stimulation and is involved in regulating gene expression, cell proliferation, and inflammation.[8][9]

Physiological Effects and Experimental Evidence

The activation of the aforementioned signaling pathways by C3a(70-77) translates into several measurable physiological effects.

Quantitative Data Summary

| Biological Activity | Peptide | Cell Type/Tissue | Effective Concentration / IC50/EC50 | Reference |

| Inhibition of LIF Generation | C3a(70-77) | Human Mononuclear Leukocytes | Significant at ≥ 10⁻⁷ M | [9] |

| Intracellular Ca²⁺ Mobilization | C3a(70-77) | RAW264.7 Macrophages | 1 µM | [5][10] |

| Smooth Muscle Contraction | C3a(70-77) | Guinea Pig Ileum | Possesses 1-2% of C3a activity | [11] |

| ERK1/2 Phosphorylation | C3a | CHO-C3aR cells | Protocol available | [8][9] |

| β-arrestin Recruitment (for C3a(63-77)) | C3a(63-77) | HTLA cells | EC50 ≈ 3 µM | [12] |

Detailed Experimental Protocols

Intracellular Calcium Mobilization Assay

This protocol is adapted from studies on RAW264.7 murine macrophage cells.[5][10]

Objective: To measure the increase in intracellular calcium concentration in response to C3a(70-77) stimulation.

Materials:

-

RAW264.7 cells

-

96-well black-walled, clear-bottom plates

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

FLUO-4 NW Calcium Assay Kit

-

Hank's Balanced Salt Solution (HBSS)

-

C3a(70-77) peptide

-

Automated injector system or multi-channel pipette

-

Fluorescence plate reader

Procedure:

-

Cell Seeding: Seed RAW264.7 cells at a density of 40,000 cells/well in a 96-well plate and culture for 48 hours to reach 90-100% confluency.

-

Dye Loading:

-

Remove the culture medium.

-

Incubate the cells with FLUO-4 NW dye loading solution for 40 minutes at 37°C and 5% CO₂.

-

-

Calcium Measurement:

-

Monitor baseline fluorescence every 0.5 seconds for 20 seconds using a fluorescence plate reader (excitation/emission ≈ 485/535 nm).

-

Inject a solution of C3a(70-77) (final concentration 1 µM) into the wells.

-

Immediately continue to measure fluorescence intensity every 0.5 seconds for at least 60 seconds to capture the peak response.

-

-

Data Analysis:

-

Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.

-

The response can be normalized to the baseline (ΔF/F_baseline).

-

ERK1/2 Phosphorylation Assay

This protocol is based on a cell-based screening assay for complement receptor activation.[8][9]

Objective: To quantify the phosphorylation of ERK1/2 in response to C3a(70-77) as a measure of C3aR activation.

Materials:

-

Chinese Hamster Ovary (CHO) cells stably expressing human C3aR (CHO-C3aR)

-

Cell culture and assay media

-

C3a(70-77) peptide

-

Reagents for cell lysis and protein quantification

-

Primary antibody against phospho-ERK1/2 (pERK1/2)

-

Secondary antibody conjugated to a detectable label (e.g., HRP)

-

ELISA plate reader or Western blot imaging system

Procedure:

-

Cell Culture and Seeding: Culture CHO-C3aR cells and seed them in an appropriate plate format (e.g., 96-well plate).

-

Pharmacological Assay:

-

Starve the cells in low-serum medium overnight.

-

Treat the cells with various concentrations of C3a(70-77) for a defined period (e.g., 5-15 minutes).

-

-

Cell Lysis: Lyse the cells to release intracellular proteins.

-

Detection of pERK1/2:

-

ELISA-based: Use a sandwich ELISA kit to capture total ERK1/2 and detect the phosphorylated form with a specific antibody.

-

Western Blotting: Separate protein lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies against pERK1/2 and total ERK1/2 for normalization.

-

-

Data Analysis: Quantify the pERK1/2 signal and normalize it to the total ERK1/2 signal or total protein content.

Inhibition of Leukocyte Inhibitory Factor (LIF) Generation

This protocol is based on the description of C3a(70-77) inhibiting LIF generation in human mononuclear leukocytes.[9]

Objective: To assess the inhibitory effect of C3a(70-77) on the production of LIF by stimulated lymphocytes.

Materials:

-

Human peripheral blood mononuclear cells (PBMCs)

-

RPMI-1640 medium with 10% FBS

-

Mitogen (e.g., Phytohemagglutinin, PHA) or specific antigen

-

C3a(70-77) peptide

-

96-well culture plates

-

LIF ELISA kit

Procedure:

-

Cell Isolation: Isolate PBMCs from healthy human blood using Ficoll-Paque density gradient centrifugation.

-

Cell Culture and Stimulation:

-

Resuspend PBMCs in culture medium.

-

Plate the cells in a 96-well plate.

-

Add the mitogen (e.g., PHA) to stimulate LIF production.

-

Concurrently, add different concentrations of C3a(70-77) (e.g., 10⁻⁸ M to 10⁻⁶ M) to the respective wells.

-

-

Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

-

Supernatant Collection: Centrifuge the plates and collect the cell culture supernatants.

-

LIF Measurement: Quantify the concentration of LIF in the supernatants using a commercial LIF ELISA kit according to the manufacturer's instructions.[1][13]

-

Data Analysis: Calculate the percentage of inhibition of LIF generation by C3a(70-77) compared to the stimulated control without the peptide.

Guinea Pig Ileum Smooth Muscle Contraction Assay

This is a classical bioassay for anaphylatoxin activity.[14][15]

Objective: To measure the contractile response of guinea pig ileal smooth muscle to C3a(70-77).

Materials:

-

Guinea pig ileum

-

Organ bath with Krebs-bicarbonate solution, maintained at 37°C and gassed with 95% O₂/5% CO₂

-

Isotonic force transducer and recording system

-

C3a(70-77) peptide

-

Acetylcholine (B1216132) or histamine (B1213489) (as positive controls)

Procedure:

-

Tissue Preparation: Isolate a segment of the terminal ileum from a guinea pig and mount it in the organ bath under a resting tension (e.g., 0.5-1 g).

-

Equilibration: Allow the tissue to equilibrate for at least 60 minutes, with regular washing with fresh Krebs solution.

-

Contraction Measurement:

-

Construct a cumulative concentration-response curve by adding increasing concentrations of C3a(70-77) to the organ bath.

-

Record the resulting muscle contraction using the isotonic transducer.

-

Wash the tissue thoroughly between additions and allow it to return to baseline.

-

-

Data Analysis: Express the contractile response as a percentage of the maximal contraction induced by a standard agonist like acetylcholine or histamine.

Conclusion

The C3a(70-77) octapeptide, while less potent than its parent molecule, provides a focused tool to investigate the C-terminal-mediated functions of C3a. Its mechanism of action is centered on the activation of the G protein-coupled receptor, C3aR, leading to the engagement of Gαi and Gα12/13 signaling pathways. These pathways culminate in the modulation of intracellular cAMP, mobilization of calcium, and activation of the MAPK/ERK cascade, ultimately resulting in diverse physiological responses such as smooth muscle contraction and modulation of cytokine production. The experimental protocols detailed herein provide a framework for researchers to further explore the nuanced roles of C3a and its fragments in health and disease, paving the way for the development of novel therapeutic strategies targeting the complement system.

References

- 1. cloud-clone.com [cloud-clone.com]

- 2. researchgate.net [researchgate.net]

- 3. biorxiv.org [biorxiv.org]

- 4. C3a receptor | Complement peptide receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 5. frontiersin.org [frontiersin.org]

- 6. Functional profiling of the G protein-coupled receptor C3aR1 reveals ligand-mediated biased agonism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. espace.library.uq.edu.au [espace.library.uq.edu.au]

- 8. Protocol for cell-based screening assay to measure ERK1/2 phosphorylation as a readout for complement receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Protocol for cell-based screening assay to measure ERK1/2 phosphorylation as a readout for complement receptor activation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. C3a (70-77) - 1 mg [anaspec.com]

- 12. The TLQP-21 Peptide Activates the G-protein-coupled receptor C3aR1 via a Folding-upon-Binding Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 13. nebiolab.com [nebiolab.com]

- 14. C3a-induced contraction of guinea pig ileum consists of two components: fast histamine-mediated and slow prostanoid-mediated - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Altered responsiveness of the guinea-pig isolated ileum to smooth muscle stimulants and to electrical stimulation after in situ ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Interaction of C3a (70-77) with the C3a Receptor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the interaction between the C-terminal octapeptide of C3a, C3a (70-77), and its cognate G protein-coupled receptor, the C3a receptor (C3aR). This interaction, while of lower affinity than the full-length C3a protein, is crucial for understanding the minimal structural requirements for C3aR activation and for the development of novel therapeutic agents targeting the complement system.

Introduction

The complement system is a critical component of innate immunity, and its activation leads to the generation of potent inflammatory mediators, including the anaphylatoxin C3a. C3a exerts its effects by binding to the C3a receptor (C3aR), a class A G protein-coupled receptor (GPCR). The C-terminal region of C3a is essential for its biological activity, with the octapeptide C3a (70-77) (Sequence: ASHLGLAR) representing the minimal fragment capable of eliciting C3aR-mediated responses, albeit with significantly reduced potency compared to the full-length protein.[1] This guide delves into the quantitative aspects of this interaction, details the experimental protocols used to study it, and visualizes the key signaling pathways involved.

Quantitative Data on Ligand-Receptor Interaction

The interaction of ligands with the C3a receptor is quantified through various parameters, including binding affinity (Kd, Ki) and functional potency (EC50, IC50). While extensive quantitative data for the C3a (70-77) peptide is limited, the following tables summarize the available information for key ligands, providing a comparative context.

Table 1: Binding Affinity of Ligands for the C3a Receptor

| Ligand | Receptor Species | Cell Type/System | Assay Type | Kd/Ki | Reference |

| Human C3a | Human | HMC-1 cells | Radioligand Binding ([¹²⁵I]C3a) | pKd 8.4 (Kd 3.85 nM) | [2] |

| Eu-DTPA-hC3a | Human | HEK293 cells expressing hC3aR | Saturation Binding | pKd 8.1 (Kd 8.7 nM) | [2] |

| Oryzatensin | Guinea Pig | Ileum membranes | Radioreceptor Assay | IC50 = 44 µM | [3] |

| WWGKKYRASKLGLAR | Human | - | Binding Assay | pEC₅₀ 5.9 | [2] |

Table 2: Functional Potency of Ligands at the C3a Receptor

| Ligand | Receptor Species | Cell Type | Functional Assay | EC50/IC50 | Reference |

| Human C3a | Human | RBL-2H3 cells expressing hC3aR | Calcium Mobilization | pEC50 9.6 (EC50 0.24 nM) | [2] |

| C3a (70-77) | - | - | General Biological Activity | 1-2% of full-length C3a | [1] |

| Peptide Agonist (E7) | Human | - | Calcium Mobilization | pEC50 8.7 (EC50 2 nM) | [2] |

| Designed Agonist (SQ110-4) | Rat | RBL cells with C3aR | Degranulation | EC50 = 25.3 nM | [4] |

| Designed Agonist (SQ060-4) | Rat | RBL cells with C3aR | Degranulation | EC50 = 66.2 nM | [4] |

| Designed Partial Agonist (SQ007-5) | Rat | RBL cells with C3aR | Degranulation | IC50 = 15.4 nM | [4] |

| Designed Partial Agonist (SQ002-5) | Rat | RBL cells with C3aR | Degranulation | IC50 = 26.1 nM | [4] |

| SB290157 (Antagonist) | Human | HMDM | Inhibition of Ca²⁺ Release | - | [2] |

HMDM: Human Monocyte-Derived Macrophages; RBL: Rat Basophilic Leukemia; HMC-1: Human Mast Cell Line; HEK293: Human Embryonic Kidney 293 cells.

C3a Receptor Signaling Pathways

Upon binding of an agonist, such as C3a or C3a (70-77), the C3aR undergoes a conformational change, leading to the activation of intracellular signaling cascades. The primary signaling pathways involve coupling to heterotrimeric G proteins, principally of the Gi and Gq families.

-

Gαi Pathway: Activation of the Gi pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.

-

Gαq Pathway: Activation of the Gq pathway stimulates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca²⁺) from intracellular stores, while DAG activates protein kinase C (PKC).

-

Downstream Effects: These initial signaling events lead to the activation of downstream kinases, most notably the mitogen-activated protein kinase (MAPK) cascade, including the extracellular signal-regulated kinases 1 and 2 (ERK1/2). Activation of these pathways culminates in various cellular responses, including chemotaxis, degranulation, and changes in gene expression.

Caption: C3aR signaling pathways upon ligand binding.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the interaction of C3a (70-77) with the C3a receptor.

Radioligand Binding Assay

This assay is the gold standard for determining the affinity of a ligand for its receptor.

Caption: Workflow for a competitive radioligand binding assay.

Detailed Protocol:

-

Cell Culture and Membrane Preparation:

-

Culture cells stably or transiently expressing the human C3a receptor (e.g., HEK293, CHO, or RBL-2H3 cells).

-

Harvest cells and homogenize in a cold lysis buffer.

-

Centrifuge the homogenate to pellet the cell membranes.

-

Wash the membrane pellet and resuspend in a suitable binding buffer. Determine protein concentration using a standard assay (e.g., BCA).

-

-

Binding Assay:

-

In a 96-well plate, add the cell membrane preparation.

-

Add a fixed concentration of radiolabeled C3a (e.g., [¹²⁵I]C3a).

-

Add increasing concentrations of the unlabeled competitor ligand (C3a (70-77)).

-

For total binding, add only the radiolabeled ligand. For non-specific binding, add a high concentration of unlabeled C3a.

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium.

-

-

Filtration and Quantification:

-

Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand.

-

Wash the filters with ice-cold wash buffer to remove unbound radioactivity.

-

Dry the filter plate and add scintillation fluid.

-

Measure the radioactivity in each well using a scintillation counter.

-

-

Data Analysis:

-

Subtract non-specific binding from total binding to obtain specific binding.

-

Plot the percentage of specific binding against the log concentration of the competitor.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Calcium Mobilization Assay

This functional assay measures the increase in intracellular calcium concentration following receptor activation.

Caption: Workflow for a calcium mobilization assay.

Detailed Protocol:

-

Cell Preparation:

-

Seed C3aR-expressing cells into a black, clear-bottom 96-well plate and culture overnight.

-

-

Dye Loading:

-

Remove the culture medium and wash the cells with a suitable assay buffer (e.g., HBSS with 20 mM HEPES).

-

Incubate the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the dark at 37°C for 30-60 minutes.

-

Wash the cells to remove excess dye.

-

-

Assay Performance:

-

Place the plate in a fluorometric imaging plate reader (FLIPR) or a fluorescence microplate reader.

-

Establish a baseline fluorescence reading.

-

Add varying concentrations of C3a (70-77) or a positive control (e.g., full-length C3a or ATP) to the wells.

-

Immediately begin recording fluorescence intensity over time.

-

-

Data Analysis:

-

Determine the peak fluorescence response for each concentration.

-

Plot the peak response against the log concentration of the agonist.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

-

ERK1/2 Phosphorylation Assay

This assay measures the activation of the MAPK signaling pathway by detecting the phosphorylation of ERK1 and ERK2.

Caption: Workflow for an ERK1/2 phosphorylation assay.

Detailed Protocol:

-

Cell Culture and Stimulation:

-

Seed C3aR-expressing cells in a multi-well plate and grow to confluence.

-

Serum-starve the cells overnight to reduce basal ERK phosphorylation.

-

Stimulate the cells with varying concentrations of C3a (70-77) for a short period (e.g., 5-15 minutes).

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

-

Determine the protein concentration of each lysate.

-

-

Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

-

Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Strip the membrane and re-probe with an antibody for total ERK1/2 to normalize for protein loading.

-

-

Data Analysis:

-

Quantify the band intensities for p-ERK1/2 and total ERK1/2 using densitometry.

-

Calculate the ratio of p-ERK1/2 to total ERK1/2 for each sample.

-

Plot the normalized p-ERK1/2 levels against the log concentration of the agonist.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

-

Chemotaxis Assay

This assay assesses the ability of a ligand to induce directed cell migration.

References

- 1. espace.library.uq.edu.au [espace.library.uq.edu.au]

- 2. C3a receptor | Complement peptide receptors | IUPHAR Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]

- 3. scispace.com [scispace.com]

- 4. De Novo Peptide Design with C3a Receptor Agonist and Antagonist Activities: Theoretical Predictions and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physiological Role of C3a (70-77) in Inflammation

For Researchers, Scientists, and Drug Development Professionals

Introduction

The complement system, a cornerstone of innate immunity, plays a dual role in host defense and the inflammatory response. Upon activation, the central component C3 is cleaved into C3a and C3b. C3a, a 77-amino acid anaphylatoxin, is a potent inflammatory mediator. This guide focuses on the C-terminal octapeptide of C3a, fragment C3a (70-77) with the sequence Ala-Ser-His-Leu-Gly-Leu-Ala-Arg, which retains a fraction of the biological activity of the parent molecule and serves as a valuable tool for dissecting the complexities of complement-driven inflammation. While possessing only 1-2% of the activity of full-length C3a, this synthetic peptide can induce a range of pro-inflammatory responses, including mast cell degranulation and smooth muscle contraction.[1][2] This guide provides a comprehensive overview of the physiological role of C3a (70-77) in inflammation, its signaling pathways, and detailed experimental protocols for its study.

Physiological Role of C3a (70-77) in Inflammation

C3a (70-77) exerts its effects by binding to the C3a receptor (C3aR), a G protein-coupled receptor (GPCR).[3] This interaction initiates a cascade of intracellular events that contribute to the inflammatory process. The binding is thought to involve the C-terminal arginine residue, which is essential for its activity.[1][3]

Key Inflammatory Activities:

-

Mast Cell Degranulation: C3a (70-77) is a potent secretagogue for mast cells, triggering the release of pre-formed inflammatory mediators such as histamine (B1213489) and proteases (e.g., β-hexosaminidase).[1] This degranulation contributes to increased vascular permeability and the recruitment of other immune cells to the site of inflammation.

-

Smooth Muscle Contraction: The peptide can induce the contraction of smooth muscle tissue, such as that found in the ileum and uterus.[1]

-

Increased Vascular Permeability: By promoting the release of vasoactive amines from mast cells, C3a (70-77) contributes to an increase in vascular permeability, allowing plasma proteins and fluid to extravasate into the surrounding tissue, leading to edema.[1]

-

Calcium Mobilization: A key intracellular signaling event triggered by C3a (70-77) binding to C3aR is the rapid and transient increase in intracellular calcium concentration ([Ca²⁺]i).[4] This calcium flux is a critical second messenger in the activation of various downstream inflammatory pathways.

-

Cytokine Release: C3a (70-77) can modulate the production and release of cytokines from immune cells. For instance, C3a has been shown to enhance IL-6 synthesis in adherent monocytes, suggesting a role in amplifying local inflammatory responses.

Signaling Pathways of C3a (70-77)

The binding of C3a (70-77) to the C3aR initiates a signaling cascade predominantly through the pertussis toxin-sensitive G protein, Gαi. This activation leads to the modulation of several downstream effector molecules, culminating in a cellular inflammatory response.

-

Gαi-Mediated Signaling: Activation of Gαi inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

-

Phosphoinositide 3-Kinase (PI3K)/Akt Pathway: The Gβγ subunits released from the activated G protein can stimulate the PI3K/Akt signaling pathway, which is involved in cell survival, proliferation, and inflammation.

-

Extracellular Signal-Regulated Kinase (ERK) 1/2 Pathway: C3aR activation can also lead to the phosphorylation and activation of ERK1/2, a key component of the mitogen-activated protein kinase (MAPK) pathway that regulates a wide range of cellular processes, including inflammation.

-

Calcium Mobilization: The signaling cascade also triggers the release of calcium from intracellular stores, a critical event for mast cell degranulation and other cellular responses.

Below is a diagram illustrating the primary signaling pathway initiated by C3a (70-77).

Quantitative Data

While specific binding affinity (Kd) and half-maximal effective concentration (EC50) values for C3a (70-77) are not extensively reported, data from related peptides and full-length C3a provide valuable insights into its potency. It is consistently reported that C3a (70-77) possesses approximately 1-2% of the biological activity of the parent C3a molecule.[1][2]

| Parameter | Ligand | Cell Type/System | Value | Reference |

| Binding Affinity (IC50) | Oryzatensin (homology to C3a 70-77) | C3a Receptors | 44 µM | [5] |

| Mast Cell Degranulation (pEC50) | C3a | LAD2 human mast cells | 8.0 ± 0.3 | |

| Calcium Mobilization (EC50) | C3a | dU937 cells | 0.37 µM |

Note: Data for C3a and homologous peptides are provided for comparative purposes. Further research is needed to establish precise quantitative values for C3a (70-77).

Detailed Experimental Protocols

Mast Cell Degranulation Assay (β-Hexosaminidase Release)

This assay quantifies the release of the granular enzyme β-hexosaminidase from mast cells upon stimulation with C3a (70-77).

Materials:

-

Rat Basophilic Leukemia (RBL-2H3) cells or primary mast cells

-

C3a (70-77) peptide

-

Tyrode's buffer (or other suitable physiological buffer)

-

p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) substrate

-

0.1 M citrate (B86180) buffer, pH 4.5

-

0.2 M glycine, pH 10.7 (stop solution)

-

Triton X-100 (for cell lysis)

-

96-well microplate

-

Microplate reader (405 nm)

Procedure:

-

Cell Culture: Culture mast cells to an appropriate density. For RBL-2H3 cells, seed at a density that allows for optimal response to stimuli.

-

Cell Preparation: Gently harvest and wash the cells with Tyrode's buffer. Resuspend the cells in Tyrode's buffer at a concentration of 5 x 10⁵ cells/mL.

-

Stimulation:

-

Pipette 50 µL of the cell suspension into each well of a 96-well plate.

-

Prepare serial dilutions of C3a (70-77) in Tyrode's buffer. A suggested starting range is 10⁻⁹ M to 10⁻⁵ M.

-

Add 50 µL of the C3a (70-77) dilutions to the respective wells.

-

For a positive control, use a known mast cell secretagogue (e.g., ionomycin).

-

For a negative control (spontaneous release), add 50 µL of Tyrode's buffer alone.

-

To determine the total β-hexosaminidase content, lyse a separate set of cells with 0.1% Triton X-100.

-

-

Incubation: Incubate the plate at 37°C for 30 minutes.

-

Enzyme Assay:

-

Centrifuge the plate at 400 x g for 5 minutes to pellet the cells.

-

Carefully transfer 20 µL of the supernatant from each well to a new 96-well plate.

-

Add 50 µL of pNAG substrate solution (1 mM pNAG in 0.1 M citrate buffer, pH 4.5) to each well.

-

Incubate the plate at 37°C for 60-90 minutes.

-

Stop the reaction by adding 150 µL of 0.2 M glycine, pH 10.7.

-

-

Data Analysis:

-

Measure the absorbance at 405 nm using a microplate reader.

-

Calculate the percentage of β-hexosaminidase release for each sample using the following formula: % Release = [(Absorbance_sample - Absorbance_spontaneous) / (Absorbance_total - Absorbance_spontaneous)] x 100

-

Plot the percentage of release against the log concentration of C3a (70-77) to generate a dose-response curve and determine the EC50 value.

-

Intracellular Calcium Mobilization Assay

This protocol measures the change in intracellular calcium concentration in response to C3a (70-77) stimulation using a fluorescent calcium indicator.

Materials:

-

Cells expressing C3aR (e.g., RAW264.7 macrophages, HEK293-C3aR)

-

C3a (70-77) peptide

-

Fluo-4 AM calcium indicator

-

Hanks' Balanced Salt Solution (HBSS) or other physiological buffer

-

Pluronic F-127

-

Probenecid (optional, to prevent dye leakage)

-

96-well black, clear-bottom microplate

-

Fluorescence microplate reader or fluorescence microscope with live-cell imaging capabilities

Procedure:

-

Cell Seeding: Seed cells in a 96-well black, clear-bottom plate and culture until they reach the desired confluency.

-

Dye Loading:

-

Prepare a loading buffer containing Fluo-4 AM (typically 1-5 µM) and Pluronic F-127 (0.02%) in HBSS. Probenecid (2.5 mM) can be included to inhibit organic anion transporters.

-

Remove the culture medium from the cells and wash once with HBSS.

-

Add 100 µL of the loading buffer to each well and incubate at 37°C for 30-60 minutes in the dark.

-

-

Washing: Gently wash the cells twice with HBSS to remove excess dye.

-

Baseline Measurement: Add 100 µL of HBSS to each well and measure the baseline fluorescence (Excitation: ~490 nm, Emission: ~520 nm) for a short period before stimulation.

-

Stimulation:

-

Prepare a solution of C3a (70-77) at 2x the final desired concentration in HBSS.

-

Using the plate reader's injection system or a multichannel pipette, add 100 µL of the C3a (70-77) solution to the wells while continuously recording the fluorescence. A typical final concentration to elicit a response is around 1 µM.[4]

-

-

Data Acquisition and Analysis:

-

Record the fluorescence intensity over time (e.g., every 0.5-1 second) for several minutes after stimulation.

-

The change in fluorescence intensity reflects the change in intracellular calcium concentration. Data can be expressed as the ratio of fluorescence relative to the baseline (F/F₀) or as the change in fluorescence (ΔF).

-

Dose-response curves can be generated by testing a range of C3a (70-77) concentrations to determine the EC50.

-

Conclusion

The C3a-derived octapeptide, C3a (70-77), serves as a valuable tool for investigating the pro-inflammatory arm of the complement system. While less potent than its parent molecule, it effectively recapitulates key inflammatory responses through the C3a receptor, including mast cell degranulation and calcium mobilization. Understanding the signaling pathways it activates and utilizing the detailed experimental protocols provided in this guide will enable researchers and drug development professionals to further elucidate the role of the C3a/C3aR axis in inflammatory diseases and to explore its potential as a therapeutic target. Further research is warranted to establish a more comprehensive quantitative profile of C3a (70-77) and to explore its effects in various in vivo models of inflammation.

References

- 1. researchgate.net [researchgate.net]

- 2. Boyden Chamber Assay | Springer Nature Experiments [experiments.springernature.com]

- 3. Identification of casoxin C, an ileum-contracting peptide derived from bovine kappa-casein, as an agonist for C3a receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. (Trp63,Trp64)-C3a (63-77) Peptide|C3a Agonist [benchchem.com]

- 5. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

The C-Terminal Octapeptide of C3a: A Technical Guide to its Discovery, History, and Function

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The complement system, a cornerstone of innate immunity, releases potent inflammatory mediators known as anaphylatoxins upon activation. Among these, Complement component 3a (C3a) is a 77-residue polypeptide that exerts its effects through the G protein-coupled C3a receptor (C3aR). A pivotal moment in understanding the structure-function relationship of C3a was the discovery that its biological activity is largely encapsulated within its C-terminal region. This technical guide delves into the discovery and history of the synthetic C-terminal octapeptide, C3a (70-77), a molecule that has been instrumental in dissecting the pharmacology of C3a and its receptor. We will provide a comprehensive overview of its synthesis, biological activities, and the signaling pathways it triggers, presenting quantitative data in structured tables, detailing experimental protocols, and visualizing complex biological processes with diagrams.

Discovery and Historical Context

The journey to understanding the active site of C3a culminated in a landmark 1977 study by Hugli and Erickson.[1] Their work was predicated on the hypothesis that the potent biological activities of the C3a anaphylatoxin resided in a small, defined region of the protein. By employing the then-advancing technique of solid-phase peptide synthesis, they successfully synthesized the C-terminal octapeptide of human C3a, with the sequence Ala-Ser-His-Leu-Gly-Leu-Ala-Arg.[1]

This synthetic peptide, designated C3a (70-77), was shown to reproduce the characteristic biological effects of the native C3a molecule, albeit at a lower potency. These activities included the contraction of smooth muscle, the release of vasoactive amines from mast cells, and an increase in vascular permeability.[1] This discovery was crucial as it demonstrated that the complex biological functions of a 9000-dalton protein could be mimicked by a small, synthetically accessible peptide. This opened the door for detailed structure-activity relationship studies and the development of synthetic analogs to probe the C3a-C3aR interaction.

Physicochemical Properties and Synthesis

Sequence: Ala-Ser-His-Leu-Gly-Leu-Ala-Arg Molecular Formula: C₃₇H₆₅N₁₃O₁₀ Molecular Weight: 868.0 g/mol

Solid-Phase Peptide Synthesis

The C3a (70-77) octapeptide was originally synthesized using the solid-phase method, a technique that revolutionized peptide chemistry.[1] While the 1977 paper does not provide a detailed step-by-step protocol, the general principles of the Fmoc/tBu strategy for solid-phase peptide synthesis are well-established and would have been conceptually similar.

Experimental Protocol: General Solid-Phase Synthesis of C3a (70-77)

This protocol is a generalized representation based on modern solid-phase peptide synthesis techniques.

-

Resin Preparation: Start with a suitable solid support, such as a Rink Amide resin, which will yield a C-terminally amidated peptide upon cleavage. Swell the resin in a suitable solvent like N,N-dimethylformamide (DMF).

-

Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin's amino group by treating it with a 20% solution of piperidine (B6355638) in DMF. Monitor the deprotection using a colorimetric test such as the Kaiser test.

-

Amino Acid Coupling: Activate the carboxyl group of the first Fmoc-protected amino acid (Fmoc-Arg(Pbf)-OH) using a coupling reagent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base such as N,N-diisopropylethylamine (DIPEA). Add the activated amino acid to the deprotected resin and allow the coupling reaction to proceed.

-

Washing: After the coupling is complete, thoroughly wash the resin with DMF to remove excess reagents and byproducts.

-

Repeat Cycle: Repeat the deprotection, coupling, and washing steps for each subsequent amino acid in the sequence (Ala, Leu, Gly, Leu, His(Trt), Ser(tBu), Ala).

-

Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane) to prevent side reactions.

-

Purification and Analysis: Precipitate the crude peptide in cold diethyl ether, and then purify it using reverse-phase high-performance liquid chromatography (RP-HPLC). The purity and identity of the final peptide are confirmed by analytical HPLC and mass spectrometry.

Biological Activity and Quantitative Data

C3a (70-77) exhibits a range of biological activities that mimic the parent C3a molecule, consistently demonstrating approximately 1-2% of the potency of the native anaphylatoxin.[1]

Smooth Muscle Contraction

One of the hallmark activities of anaphylatoxins is their ability to induce the contraction of smooth muscle. C3a (70-77) was shown to cause contraction of guinea pig ileum and uterus.[1]

Experimental Protocol: Guinea Pig Ileum Contraction Assay

-

Tissue Preparation: A segment of guinea pig ileum is isolated and mounted in an organ bath containing a physiological salt solution (e.g., Tyrode's solution), maintained at 37°C and aerated with a mixture of 95% O₂ and 5% CO₂.

-

Equilibration: The tissue is allowed to equilibrate under a resting tension (e.g., 0.5-1.0 g) for a period of 30-60 minutes, with regular washing.

-

Dose-Response Curve: Cumulative or non-cumulative concentrations of C3a (70-77) are added to the organ bath. The resulting contractions are measured using an isometric force transducer and recorded.

-

Data Analysis: The magnitude of the contraction is plotted against the logarithm of the peptide concentration to generate a dose-response curve, from which parameters like the EC₅₀ (the concentration that elicits 50% of the maximal response) can be determined.

Histamine (B1213489) Release from Mast Cells

C3a (70-77) is capable of inducing the degranulation of mast cells and the subsequent release of histamine and other vasoactive amines.[1][2]

Experimental Protocol: Rat Peritoneal Mast Cell Histamine Release Assay

-

Mast Cell Isolation: Mast cells are isolated from the peritoneal cavity of rats by lavage with a suitable buffer. The cells are then purified by density gradient centrifugation.

-

Incubation: The purified mast cells are resuspended in a buffered salt solution containing calcium and incubated with various concentrations of C3a (70-77) for a defined period (e.g., 15-30 minutes) at 37°C.

-

Histamine Measurement: The reaction is stopped by centrifugation, and the amount of histamine released into the supernatant is quantified. This can be done using a fluorometric assay or an enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: The percentage of total cellular histamine released is calculated for each peptide concentration, and a dose-response curve is generated to determine the EC₅₀.

Increased Vascular Permeability

In vivo, C3a (70-77) increases vascular permeability, leading to the characteristic wheal and flare response when injected intradermally.[1]

Quantitative Data Summary

| Biological Activity | Test System | C3a (70-77) Activity/Potency | Reference |

| Smooth Muscle Contraction | Guinea Pig Ileum | ~1-2% of native C3a | [1] |

| Histamine Release | Rat Peritoneal Mast Cells | EC₅₀ ≈ 10-25 µM (for related synthetic peptides) | [3] |

| Vascular Permeability | Guinea Pig & Human Skin | Qualitatively similar to C3a | [1] |

Signaling Pathway

C3a (70-77) exerts its biological effects by interacting with the C3a receptor (C3aR), a class A G protein-coupled receptor (GPCR). The binding of C3a (70-77) to C3aR initiates a cascade of intracellular signaling events.

The C3aR primarily couples to inhibitory G proteins of the Gi/o family.[4][5] This coupling leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, the dissociation of the G protein subunits (Gα and Gβγ) triggers other signaling pathways. The Gβγ subunits can activate phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca²⁺) into the cytoplasm. The increase in intracellular Ca²⁺ is a key event in mediating cellular responses such as smooth muscle contraction and mast cell degranulation.

Furthermore, C3aR activation can lead to the phosphorylation and activation of extracellular signal-regulated kinases 1 and 2 (ERK1/2), which are involved in regulating cell proliferation, differentiation, and survival. The receptor also undergoes homologous desensitization, a process mediated by G protein-coupled receptor kinases (GRKs) and β-arrestins, which leads to receptor internalization and termination of the signal.

References

- 1. Synthetic peptides with the biological activities and specificity of human C3a anaphylatoxin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Release of histamine from rat mast cells by the complement peptides C3a and C5a - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A mechanism of action for anaphylatoxin C3a stimulation of mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Functional profiling of the G protein-coupled receptor C3aR1 reveals ligand-mediated biased agonism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Functional profiling of the G protein-coupled receptor C3aR1 reveals ligand-mediated biased agonism - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core of Anaphylatoxin C3a Activity: An In-depth Guide to the Structure-Activity Relationship of Residues 70-77

For Researchers, Scientists, and Drug Development Professionals

Introduction

The complement system, a cornerstone of innate immunity, plays a critical role in host defense and inflammation. Upon activation, the C3 component is cleaved to generate the anaphylatoxin C3a, a potent pro-inflammatory mediator. The biological effects of C3a are mediated through its interaction with the C3a receptor (C3aR), a G protein-coupled receptor (GPCR). The C-terminal region of C3a, specifically the octapeptide sequence spanning residues 70-77 (Ala-Ser-His-Leu-Gly-Leu-Ala-Arg), is crucial for its biological activity.[1] Understanding the structure-activity relationship (SAR) of this key region is paramount for the rational design of novel C3aR agonists and antagonists with therapeutic potential in a range of inflammatory and autoimmune diseases. This technical guide provides a comprehensive overview of the SAR of C3a (70-77), detailed experimental protocols for assessing its activity, and a summary of quantitative data to facilitate comparative analysis.

C3a (70-77) Structure-Activity Relationship

The C-terminal octapeptide of C3a is the minimal sequence required to elicit the characteristic biological effects of the full-length protein, albeit at a reduced potency.[1] SAR studies have revealed the critical importance of specific residues and structural features within this region for receptor binding and activation.

The C-terminal arginine at position 77 (Arg77) is indispensable for the biological activity of C3a. Removal of this single residue results in a dramatic loss of function, highlighting its role as a primary determinant of C3a's interaction with its receptor.[1] The positively charged guanidinium (B1211019) group of arginine is thought to engage in a critical electrostatic interaction with the receptor.

While the C-terminal arginine is essential, the preceding residues also contribute significantly to the peptide's potency and efficacy. Systematic modifications of the C3a (70-77) sequence have led to the development of synthetic analogs with a range of activities, from full agonists to partial agonists and antagonists. These studies have demonstrated that substitutions at various positions can modulate the peptide's affinity for C3aR and its ability to trigger downstream signaling events. For instance, N-terminal acylation of C3a peptide analogs with hydrophobic moieties has been shown to dramatically increase their biological activity.

Quantitative Analysis of C3a (70-77) Analogs

The following tables summarize the quantitative data from various studies on C3a (70-77) and its synthetic analogs. These tables provide a comparative overview of their biological activities in different assay systems.

Table 1: Agonist Activity of C3a (70-77) and Analogs in Degranulation and Calcium Mobilization Assays

| Peptide/Analog | Assay Type | Cell Line | EC50 (nM) | Reference |

| SQ110-4 | Degranulation | C3aR-transfected RBL cells | 25.3 | [2] |

| SQ060-4 | Degranulation | C3aR-transfected RBL cells | 66.2 | [2] |

| C3a (native) | Calcium Mobilization | U937 cells | - | [2] |

| FLPLAR | Calcium Mobilization | U937 cells | - | [2] |

Table 2: Antagonist/Partial Agonist Activity of C3a (70-77) Analogs

| Peptide/Analog | Assay Type | Cell Line | IC50 (nM) | Activity Profile | Reference |

| SQ007-5 | Degranulation | C3aR-transfected RBL cells | 15.4 | Partial Agonist/Antagonist | [2] |

| SQ002-5 | Degranulation | C3aR-transfected RBL cells | 26.1 | Partial Agonist/Antagonist | [2] |

Table 3: Relative Activity of C-Terminal C3a Peptides in Platelet Activation Assays

| Peptide | Assay | Relative Activity (% of native C3a) | Reference |

| C3a (70-77) | ATP Release from Guinea Pig Platelets | 1-2% | [1] |

| Fmoc-Ahx-LAR | ATP Release from Guinea Pig Platelets | 0.34% | [3] |

| LGLAR (C3a 73-77) | ATP Release from Guinea Pig Platelets | 0.01% | [3] |

| Fmoc-Ahx-AAALAR | ATP Release from Guinea Pig Platelets | 3.26% | [3] |

| Fmoc-Ahx-GGGLAR | ATP Release from Guinea Pig Platelets | 0.83% | [3] |

| Fmoc-Ahx-AAAAAR | ATP Release from Guinea Pig Platelets | 0.14% | [3] |

C3a Receptor Signaling Pathway

The binding of C3a or its agonistic analogs to C3aR initiates a cascade of intracellular signaling events. As a GPCR, C3aR couples to heterotrimeric G proteins, primarily of the Gαi and Gα12/13 families.

References

The Dual Role of C3a (70-77) in Innate Immunity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The complement system, a cornerstone of innate immunity, orchestrates a rapid and potent defense against invading pathogens. Central to this cascade is the cleavage of complement component C3, which generates the anaphylatoxin C3a. While C3a is a well-established pro-inflammatory mediator, its C-terminal octapeptide fragment, C3a (70-77), and its closely related derivative, C3a-desArg, have emerged as nuanced modulators of the immune response. Initially dismissed as inactive byproducts, recent evidence reveals that these peptides possess distinct biological activities, ranging from immunomodulation to direct antimicrobial effects. This technical guide provides an in-depth exploration of the role of C3a (70-77) in innate immunity, offering a comprehensive resource for researchers and drug development professionals. We will delve into its interactions with cellular receptors, the intricate signaling pathways it triggers, and the diverse functional consequences for key immune cells. This guide also provides detailed experimental protocols and quantitative data to facilitate further investigation into this intriguing molecule.

I. Molecular Profile and Receptor Interactions

C3a (70-77) is an octapeptide with the amino acid sequence Ala-Ser-His-Leu-Gly-Leu-Ala-Arg, representing the C-terminus of the full-length C3a molecule.[1] In vivo, the C-terminal arginine of C3a is rapidly cleaved by serum carboxypeptidases, yielding C3a-desArg, a 76-amino acid polypeptide.[2][3] While C3a (70-77) is a synthetic peptide, its biological activities are often considered in the context of C3a-desArg.

The biological effects of C3a (70-77) and C3a-desArg are mediated through their interaction with specific cell surface receptors:

-

C3a Receptor (C3aR): A G-protein coupled receptor (GPCR), C3aR is the primary receptor for C3a.[4][5] While C3a binds with high affinity (in the low nanomolar range), C3a-desArg and C3a (70-77) exhibit significantly lower or no binding affinity for C3aR in some studies.[6][7] However, other evidence suggests that C3a (70-77) can interact with C3aR, albeit with much lower potency than full-length C3a, retaining 1-2% of its biological activity.[1][8] This interaction can lead to receptor desensitization.[1]

-

C5a Receptor-like 2 (C5L2, GPR77): This receptor, which also binds C5a and its des-arginated form, has been identified as a receptor for C3a-desArg.[2][4] The binding of C3a-desArg to C5L2 is implicated in metabolic functions, such as the stimulation of triglyceride synthesis.[2] However, the role of C5L2 in mediating the immunological effects of C3a-desArg is still a subject of debate in the scientific community.[9][10]

Quantitative Data: Receptor Binding and Cellular Responses

The following tables summarize key quantitative data regarding the interaction of C3a and its derivatives with their receptors and the subsequent cellular responses.

| Ligand | Receptor | Cell Type | Assay | Parameter | Value | Reference(s) |

| Recombinant Human C3a | C3aR | RBL-2H3 transfectants | N-acetyl-β-d-glucosaminidase release | EC50 | 1.5 ± 0.31 nM | [9] |

| Plasma-purified Human C3a | C3aR | RBL-2H3 transfectants | N-acetyl-β-d-glucosaminidase release | EC50 | 1.92 ± 0.35 nM | [9] |

| Recombinant Human C3a-desArg | C3aR | RBL-2H3 transfectants | N-acetyl-β-d-glucosaminidase release | Activity | No activation observed | [9] |

| Human C3a-desArg | C5L2 | - | Binding Assay | Kd | ~70 nM | [4] |

| Human C3a | Platelets | Platelet Aggregation | - | Effective Concentration | 10⁻¹⁰ to 8 x 10⁻¹² M | [1] |

| Human C3a-desArg | Platelets | Platelet Aggregation | - | Effective Concentration | 10⁻¹⁰ to 8 x 10⁻¹² M | [1] |

II. Signaling Pathways

The binding of C3a (70-77) and its related peptides to their receptors initiates a cascade of intracellular signaling events that ultimately dictate the cellular response.

C3aR-Mediated Signaling

Activation of C3aR by C3a, and to a lesser extent by C3a (70-77), triggers signaling through heterotrimeric G-proteins. The primary G-proteins involved are the pertussis toxin-sensitive Gαi and the pertussis toxin-insensitive Gα12/13.[11]

-

Gαi Pathway: Activation of Gαi leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The dissociated Gβγ subunits can activate downstream effectors such as phospholipase C (PLC) and phosphoinositide 3-kinase (PI3K).

-

Gα12/13 Pathway: This pathway is primarily linked to the activation of Rho GTPases, leading to cytoskeletal rearrangements.

A key consequence of C3aR activation is the mobilization of intracellular calcium ([Ca²⁺]i), which is a critical second messenger in many cellular activation processes, including mast cell degranulation.[11] The activation of PLC by Gβγ subunits leads to the production of inositol (B14025) trisphosphate (IP₃), which binds to its receptors on the endoplasmic reticulum, causing the release of stored calcium.

Furthermore, C3aR signaling can lead to the activation of the mitogen-activated protein kinase (MAPK) cascade, particularly the extracellular signal-regulated kinases 1 and 2 (ERK1/2).[11] ERK1/2 activation can regulate a wide range of cellular processes, including gene expression, proliferation, and differentiation.

C5L2-Mediated Signaling

The signaling pathway downstream of C5L2 upon C3a-desArg binding is less clearly defined and somewhat controversial. C5L2 lacks the canonical G-protein coupling motifs of typical GPCRs.[9] Some studies suggest it may act as a decoy receptor, sequestering ligands to dampen inflammation. However, other evidence points to its ability to signal, potentially through β-arrestin pathways, leading to the activation of ERK1/2. This pathway is thought to be particularly relevant for the metabolic effects of C3a-desArg.

III. Immunomodulatory Functions

C3a (70-77) and C3a-desArg exhibit a complex and context-dependent immunomodulatory profile, influencing the function of various innate immune cells.

Mast Cells and Basophils

C3a (70-77) can induce the degranulation of mast cells and basophils, leading to the release of histamine (B1213489) and other inflammatory mediators.[1][8] This activity, though significantly less potent than that of C3a, contributes to increased vascular permeability and smooth muscle contraction.[1][8]

Monocytes and Macrophages

The effect of C3a-desArg on monocytes and macrophages is dichotomous and depends on the cellular state:

-

Non-adherent Monocytes: In circulating, non-adherent peripheral blood mononuclear cells (PBMCs), C3a and C3a-desArg can suppress the lipopolysaccharide (LPS)-induced synthesis of pro-inflammatory cytokines such as TNF-α and IL-1β.[12][13]

-

Adherent Monocytes: In contrast, in adherent monocytes, which may mimic tissue-resident macrophages at sites of inflammation, C3a and C3a-desArg can enhance LPS-induced TNF-α and IL-1β production.[12][13]

This dual functionality suggests a role for C3a-desArg in both dampening systemic inflammation and amplifying local inflammatory responses. C3a-desArg at concentrations of 10⁻⁸ M can induce the production of cell-associated IL-1 in cultured human monocytes.[14]

Neutrophils

The direct effect of C3a and its derivatives on neutrophil chemotaxis is a subject of conflicting reports. Some studies indicate that C3a has little to no direct chemotactic activity for neutrophils, while others suggest it may play a role in neutrophil aggregation.[3]

B and T Lymphocytes

C3a and C3a-desArg have been shown to modulate adaptive immune responses by acting on B and T lymphocytes. They can suppress the polyclonal immune response of B cells in a dose-dependent manner, including the inhibition of IgG, TNF-α, and IL-6 production.[15]

Quantitative Data: Immunomodulation

| Ligand | Cell Type | Stimulus | Effect on Cytokine Production | Concentration Range | Reference(s) |

| C3a/C3a-desArg | Non-adherent PBMC | LPS | Suppression of TNF-α | 0.2-10 µg/ml | [12][13] |

| C3a/C3a-desArg | Non-adherent PBMC | LPS | Suppression of IL-1β | 0.5-10 µg/ml | [12][13] |

| C3a/C3a-desArg | Adherent PBMC | LPS | Enhancement of TNF-α | 5-20 µg/ml | [12][13] |

| C3a/C3a-desArg | Adherent PBMC | LPS | Enhancement of IL-1β | 5-20 µg/ml | [12][13] |

| C3a/C3a-desArg | SAC/IL-2-activated B cells | - | Dose-dependent suppression of IL-6 and TNF-α | Not specified | [15] |

| C3a(C3adesArg) | Human Monocytes | - | Induction of cell-associated IL-1 | 10⁻⁸ M | [14] |

| C3a(C3adesArg) | Human Monocytes | - | Induction of IL-1 release | 10⁻⁷ to 10⁻⁶ M | [14] |

IV. Direct Antimicrobial Activity

Beyond its immunomodulatory roles, C3a and C3a-desArg have been shown to possess direct antimicrobial properties. These peptides can kill both Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) and Gram-positive (Enterococcus faecalis) bacteria. The mechanism of action involves binding to the bacterial membrane and inducing membrane breaks, leading to leakage of cellular contents. This antimicrobial function provides a direct link between complement activation and the elimination of invading pathogens.

V. Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the function of C3a (70-77).

Mast Cell Degranulation Assay (β-Hexosaminidase Release)

This assay quantifies mast cell degranulation by measuring the activity of the granular enzyme β-hexosaminidase released into the supernatant.

Materials:

-

Mast cell line (e.g., RBL-2H3, LAD2)

-

Cell culture medium

-

Tyrode's buffer (or similar physiological buffer)

-

C3a (70-77) peptide

-

Positive control (e.g., ionomycin, compound 48/80)

-

Triton X-100 (for total lysis)

-

Substrate solution: p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) in citrate (B86180) buffer (pH 4.5)

-

Stop solution: Glycine or carbonate/bicarbonate buffer (pH 10.0-10.7)

-

96-well plates

-

Plate reader

Procedure:

-

Cell Seeding: Seed mast cells in a 96-well plate at an appropriate density (e.g., 5 x 10⁴ to 1 x 10⁵ cells/well) and culture overnight.

-

Washing: Gently wash the cells twice with pre-warmed Tyrode's buffer to remove serum.

-

Stimulation: Add C3a (70-77) at various concentrations to the wells. Include wells for:

-

Spontaneous release (buffer only)

-

Positive control

-

Total release (add 0.1% Triton X-100)

-

-

Incubation: Incubate the plate at 37°C for 30-60 minutes.

-

Supernatant Collection: Centrifuge the plate at a low speed (e.g., 200 x g) for 5 minutes. Carefully collect the supernatant from each well.

-

Enzyme Assay:

-

Add a portion of the supernatant to a new 96-well plate.

-

Add the pNAG substrate solution to each well.

-

Incubate at 37°C for 1-2 hours.

-

-

Stopping the Reaction: Add the stop solution to each well.

-

Measurement: Read the absorbance at 405 nm using a plate reader.

-

Calculation: Calculate the percentage of β-hexosaminidase release for each condition relative to the total release control.

Chemotaxis Assay (Boyden Chamber)

This assay measures the directed migration of cells towards a chemoattractant gradient across a porous membrane.

Materials:

-

Immune cells of interest (e.g., monocytes, neutrophils)

-

Chemotaxis chamber (e.g., Boyden chamber, Transwell inserts) with appropriate pore size

-

Chemotaxis buffer (e.g., RPMI with 0.1% BSA)

-

C3a (70-77) peptide

-

Positive control chemoattractant (e.g., fMLP, C5a)

-

Cell stain (e.g., Diff-Quik, crystal violet)

-

Microscope

Procedure:

-

Chamber Assembly: Assemble the chemotaxis chamber. Add chemotaxis buffer containing C3a (70-77) or controls to the lower wells.

-

Cell Preparation: Resuspend the cells in chemotaxis buffer at a defined concentration.

-

Cell Loading: Place the porous membrane or insert over the lower wells and add the cell suspension to the upper chamber.

-

Incubation: Incubate the chamber at 37°C in a humidified incubator for a duration optimized for the cell type (e.g., 30-90 minutes).

-

Cell Removal: After incubation, remove the non-migrated cells from the upper surface of the membrane by scraping or washing.

-

Staining: Fix and stain the migrated cells on the lower surface of the membrane.

-

Quantification: Count the number of migrated cells in several high-power fields under a microscope.

Intracellular Calcium Mobilization Assay

This assay measures changes in intracellular calcium concentration using a fluorescent calcium indicator.

Materials:

-

Cells of interest

-

Physiological buffer (e.g., HBSS)

-

Fluorescent calcium indicator (e.g., Fura-2 AM, Fluo-4 AM)

-

Pluronic F-127

-

C3a (70-77) peptide

-

Positive control (e.g., ionomycin)

-

Fluorometric plate reader or fluorescence microscope with appropriate filters

Procedure:

-

Cell Loading:

-

Resuspend cells in buffer containing the calcium indicator dye and Pluronic F-127.

-

Incubate at 37°C for 30-60 minutes in the dark to allow dye loading.

-

-

Washing: Wash the cells twice with buffer to remove extracellular dye.

-

Baseline Measurement: Place the cells in the fluorometer and measure the baseline fluorescence for a short period.

-

Stimulation: Add C3a (70-77) or controls to the cells and continue to measure fluorescence over time.

-

Data Analysis:

-

For ratiometric dyes like Fura-2, calculate the ratio of fluorescence at the two excitation wavelengths (e.g., 340 nm/380 nm).

-

For single-wavelength dyes like Fluo-4, measure the change in fluorescence intensity.

-

Plot the fluorescence ratio or intensity over time to visualize the calcium transient.

-

VI. Conclusion and Future Directions

The C-terminal fragment of C3a, C3a (70-77), and its physiological counterpart, C3a-desArg, are no longer considered inert byproducts of complement activation. They are now recognized as active immunomodulators with a complex and context-dependent role in innate immunity. Their ability to interact with both C3aR and C5L2, to trigger distinct signaling pathways, and to elicit diverse cellular responses highlights their potential as therapeutic targets.

For drug development professionals, the dual nature of C3a (70-77) presents both opportunities and challenges. Targeting its pro-inflammatory activities, such as mast cell degranulation, could be beneficial in allergic and inflammatory diseases. Conversely, harnessing its anti-inflammatory and antimicrobial properties could offer novel therapeutic strategies for sepsis and other infectious diseases.

Future research should focus on several key areas:

-

Receptor Specificity: A clearer understanding of the specific receptor (C3aR vs. C5L2) and cell type-specific interactions of C3a (70-77) is crucial.

-

Signaling Crosstalk: Elucidating the crosstalk between C3aR and C5L2 signaling pathways will provide a more complete picture of its mechanism of action.

-

In Vivo Relevance: Further in vivo studies are needed to validate the physiological and pathological roles of C3a (70-77) in various disease models.

-

Therapeutic Analogs: The development of synthetic analogs of C3a (70-77) with enhanced stability and selective agonist or antagonist activity could lead to novel therapeutic agents.

References

- 1. Human platelet activation by C3a and C3a des-arg - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The chemoattractant receptor-like protein C5L2 binds the C3a des-Arg77/acylation-stimulating protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anaphylatoxin-induced neutrophil chemotaxis and aggregation. Limited aggregation and specific desensitization induced by human C3a and synthetic C3a octapeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. complementtech.com [complementtech.com]

- 5. Functional profiling of the G protein-coupled receptor C3aR1 reveals ligand-mediated biased agonism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. C3a(desArg) does not bind to and signal through the human C3a receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. C3a receptor | Complement peptide receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 8. Synthetic peptides with the biological activities and specificity of human C3a anaphylatoxin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Human C3a and C3a desArg anaphylatoxins have conserved structures, in contrast to C5a and C5a desArg - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. The Complement C3a and C3a Receptor Pathway in Kidney Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A new biologic role for C3a and C3a desArg: regulation of TNF-alpha and IL-1 beta synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. files01.core.ac.uk [files01.core.ac.uk]

- 14. Designing synthetic superagonists of C3a anaphylatoxin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Regulation of B cell functions by C3a and C3a(desArg): suppression of TNF-alpha, IL-6, and the polyclonal immune response - PubMed [pubmed.ncbi.nlm.nih.gov]

C3a (70-77) signaling pathway activation

An In-Depth Technical Guide to the C3a (70-77) Signaling Pathway

Introduction

The complement system is a cornerstone of innate immunity, playing a critical role in pathogen defense and the modulation of inflammatory responses. Activation of the complement cascade through the classical, lectin, or alternative pathways converges on the cleavage of the central component, C3, into its bioactive fragments, C3a and C3b.[1][2] The small anaphylatoxin, C3a, is a 77-residue peptide that exerts its potent pro-inflammatory and immunomodulatory effects through the C3a receptor (C3aR).[3] The C-terminal octapeptide of C3a, corresponding to residues 70-77 (Ala-Ser-His-Leu-Gly-Leu-Ala-Arg), has been identified as a key region for receptor interaction, retaining 1-2% of the biological activity of the full-length C3a molecule.[4][5][6]

This technical guide provides a comprehensive overview of the signaling pathways activated by the C3a (70-77) peptide. It is intended for researchers, scientists, and drug development professionals, offering detailed insights into the molecular mechanisms, experimental methodologies, and quantitative data essential for studying this pathway and developing novel therapeutics targeting the C3a-C3aR axis.

The C3a Receptor (C3aR)

The human C3a receptor (C3aR) is a class A G-protein coupled receptor (GPCR) belonging to the rhodopsin-like family.[7] It is a 55 kDa protein composed of 482 amino acids that form the characteristic seven-transmembrane domains.[8][9] A notable feature of C3aR is its large second extracellular loop, which is crucial for high-affinity ligand binding.[7] The gene for human C3aR is located on chromosome 12.[8][9] C3aR is widely expressed on various immune cells, including mast cells, granulocytes, monocytes, macrophages, and dendritic cells, as well as on non-immune cells like endothelial and epithelial cells, underscoring its broad physiological and pathological roles.[1][7][10]

Core Signaling Pathway Activation

Activation of C3aR by C3a or its C-terminal fragment, C3a (70-77), initiates a cascade of intracellular events through both G-protein dependent and independent mechanisms.

G-Protein Dependent Signaling

Upon ligand binding, C3aR undergoes a conformational change that facilitates its coupling to heterotrimeric G proteins. C3aR preferentially couples to members of the Gαi/o and Gα12/13 families.[8][9][11]

-